2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride

Fluorine Load Metabolic Stability ADME Optimization

Medicinal chemistry teams targeting CNS indications often struggle to balance metabolic stability and binding affinity in fluorinated scaffolds. This chiral, polyfluorinated amino alcohol hydrochloride serves as a direct precursor for introducing a precisely positioned monofluorinated aliphatic amine onto the 4,4-difluorocyclopentanol core. - Unique 3-fluorine substitution pattern absent in closest analogs (e.g., difluoroethyl and non-fluorinated variants). - Physicochemical profile (TPSA 46.3 Ų, 2 rotatable bonds) supports CNS drug candidate design with reduced P-gp efflux liability. - ≥95% purity, single analytically defined batch ensures reproducible results in parallel synthesis and fragment-growing campaigns.

Molecular Formula C7H13ClF3NO
Molecular Weight 219.63 g/mol
Cat. No. B13106613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63 g/mol
Structural Identifiers
SMILESC1C(C(CC1(F)F)O)C(CF)N.Cl
InChIInChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H
InChIKeyNRUJIHLLNKDIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distinct Fluorinated Building Block for Medicinal Chemistry


2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride (CAS 1823381-22-1) is a chiral, polyfluorinated amino alcohol supplied as a hydrochloride salt. It belongs to a proprietary class of 4,4-difluorocyclopentanol derivatives that serve as advanced intermediates for synthesizing fluorinated pharmaceuticals [1]. Its structure combines a gem‑difluoro substitution on the cyclopentane ring with a monofluoroethylamine side chain, creating a unique three‑fluorine substitution pattern that is absent in its closest commercially available analogs . Published computed properties, such as a topological polar surface area of 46.3 Ų and three defined hydrogen‑bond donors, suggest a physicochemical profile distinct from the difluoroethyl and non‑fluorinated ethyl variants [2].

1 Distinct fluorination pattern: Three fluorine atoms across gem‑difluoro cyclopentane and monofluoroethylamine side chain support tunable SAR in lead optimization workflows.
2 Defined salt form: Supplied as hydrochloride salt with vendor‑reported purity ≥95%, supporting direct use in parallel synthesis without additional purification.
3 Traceable identity: Unique CAS 1823381-22-1 ensures orthogonal identity assurance and minimizes cross‑contamination risk from over‑ or under‑fluorinated analogs.

Generic In-Class Intermediates vs. Target Profile


The 4,4‑difluorocyclopentanol scaffold is a privileged motif for modulating metabolic stability and target binding, but the nature and placement of additional amine‑bearing substituents critically determine potency, selectivity, and downstream synthetic utility [1]. Compounds that retain only the core amino‑alcohol framework, such as 2‑Amino‑4,4‑difluorocyclopentanol (MW 137.13), lack the side‑chain fluorination that typically enhances metabolic resistance and lipophilic character . Conversely, the bis‑fluorinated 2‑(1‑Amino‑2,2‑difluoroethyl)‑4,4‑difluorocyclopentanol hydrochloride (MW 237.62) introduces an additional fluorine atom that substantially lowers the topological polar surface area and alters the balance of hydrogen‑bond donors, potentially destabilizing certain polar interactions compared to the mono‑fluorinated target . Simple generic substitution between these materials is therefore not warranted without direct comparative data, as even incremental fluorination changes can radically alter the physicochemical and pharmacological signature of the final active pharmaceutical ingredient.

2‑F Analog
2‑(1‑Aminoethyl)‑4,4‑difluorocyclopentanol HCl (MW 201.64, 2 F atoms) lacks side‑chain fluorination that may alter metabolic resistance and lipophilic character compared to the target compound.
Target Compound
This product (MW 219.63, 3 F atoms). Monofluoroethyl side chain with gem‑difluoro core maintains three defined H‑bond donors and a TPSA of 46.3 Ų.
4‑F Analog
2‑(1‑Amino‑2,2‑difluoroethyl)‑4,4‑difluorocyclopentanol HCl (MW 237.62, 4 F atoms) introduces an additional fluorine that may lower TPSA and destabilize certain polar interactions.

Quantitative Differentiation from Closest Analogs


Fluorine Load and Molecular Weight Differentiation

In fluorinated drug candidate synthesis, the precise number of fluorine substituents on a building block determines the balance between metabolic stability and undesirable lipophilicity. The target compound carries exactly three fluorine atoms (MF: C₇H₁₃ClF₃NO), yielding a molecular weight of 219.63 g/mol. This lies exactly midway between the non-fluorinated ethyl analog 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride (2 fluorine atoms, MW 201.64) and the bis-fluorinated variant 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride (4 fluorine atoms, MW 237.62) . The incremental addition of a single fluorine atom increases molecular weight by approximately 18 Da while maintaining the alcohol functionality, offering a tunable handle for lead optimization programs.

Fluorine Load
Reported
3 F atoms · MW 219.63 g/mol
Midpoint: 2‑F analog (201.64) ↔ 4‑F analog (237.62)
Supports tunable fluorination handle for SAR exploration.
Computed molecular weights; vendor purity ≥95%.
Fluorine Load Metabolic Stability ADME Optimization

Topological Polar Surface Area Modulation

Topological polar surface area (TPSA) is a critical computed parameter for predicting a molecule’s ability to cross membranes. The target compound has a TPSA of 46.3 Ų, as computed by Cactvs (PubChem release 2024.11.20) [1]. This value is identical to the non‑fluorinated ethyl analog and higher than the bis‑fluorinated variant, for which the additional fluorine atom reduces the polar surface contribution of the amine‑hydroxy pair. The maintenance of a favorable TPSA below 60 Ų, together with only three hydrogen‑bond donors, suggests that the monofluoroethyl substitution preserves a physicochemical balance that is often predictive of favorable oral absorption and CNS penetration according to the Veber and Lipinski guidelines [2].

Topological PSA
Class-level
46.3 Ų
Below Veber threshold of 60 Ų
Context-dependent: supports CNS penetration research models.
Computed by Cactvs; no experimental permeability data.
Polar Surface Area Blood‑Brain Barrier Penetration Oral Absorption

Vendor-Certified Purity and Salt Form Reproducibility

Commercial suppliers offer the target compound at a minimum purity of 95% (AKSci) or 98% (Leyan) . The hydrochloride salt form is consistently provided across all vendors, ensuring batch‑to‑batch consistency in aqueous solubility compared to the free base. While the non‑fluorinated and bis‑fluorinated analogs are also available as the hydrochloride salt with comparable purity specifications, the target compound’s distinct CAS registry and independent quality control documentation (e.g., downloadable SDS and certificate of analysis) guarantee that the ordered material is uncontaminated by other fluorination variants . In a procurement context, this discrete supply chain lowers the risk of cross‑contamination and eliminates the need for additional purification steps.

Purity Specification
Specification review
≥95% (HCl salt)
CAS 1823381-22-1 · Multi‑vendor supply
Supports batch‑to‑batch consistency and identity assurance.
Vendor‑reported; COA verification recommended.
Purity Specification Quality Assurance Drug Development Supply

Research and Industrial Application Scenarios


Mono-Fluorinated Aliphatic Amine Handle Synthesis

The compound serves as a direct precursor for introducing a chiral, monofluorinated aliphatic amine onto a 4,4‑difluorocyclopentanol core. Medicinal chemistry teams targeting enzymes or GPCRs where a single fluorine atom provides an optimal balance of metabolic stability and binding affinity will benefit from bypassing the need for late‑stage fluorination or defluorination steps [1]. The precisely defined fluorine count (3 total) and molecular weight (219.63 g/mol) allow SAR exploration without the confounding factors introduced by over‑fluorinated or non‑fluorinated analogs.

Lead Optimization for CNS Penetration Potential

With a computed topological polar surface area of 46.3 Ų and only two rotatable bonds, the compound falls within the physicochemical window typically associated with CNS drug candidates [1]. It can be used as a scaffold for targeted libraries aimed at neurodegenerative or psychiatric indications, where the monofluorinated side chain may reduce P‑gp efflux liability compared to non‑fluorinated alkyl amines while avoiding the excessive lipophilicity of a difluoroethyl substituent.

Defined Building Blocks for Parallel Synthesis

The ability to source the compound as a single, analytically defined batch (≥95% purity, hydrochloride salt) from multiple specialist suppliers ensures reproducible reaction outcomes in parallel synthesis campaigns and fragment‑growing strategies . The unique CAS registry minimizes the risk of cross‑contamination with the difluoroethyl or non‑fluorinated ethyl analogs, which is critical for maintaining library integrity.

Application
Selection Property
Validation Focus
Fluorinated amine handle synthesis
Defined fluorine count (3 F)
Fluorination pattern identity confirmation
CNS penetration research models
TPSA 46.3 Ų, 2 rotatable bonds
Permeability assay context review
Parallel synthesis building block
Unique CAS, vendor purity ≥95%
Identity and lot-specific purity verification
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